

chymotrypsin gene and protein sequence analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to **Chymotrypsin** Gene and Protein Sequence Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the gene and protein sequence analysis of **chymotrypsin**, a key serine protease. It covers fundamental concepts, detailed experimental protocols, and the enzyme's role in health and disease, offering valuable insights for professionals in research and drug development.

Introduction to Chymotrypsin

Chymotrypsin is a digestive enzyme that functions in the small intestine to break down proteins and polypeptides.[1] It is synthesized in the acinar cells of the pancreas as an inactive precursor, **chymotrypsinogen**, to prevent damage to the pancreas.[2][3] As a member of the serine protease superfamily, **chymotrypsin** utilizes a key serine residue in its active site for catalysis.[3] Its substrate specificity is directed towards peptide bonds adjacent to large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1] This specificity is crucial for its biological role and its application as a tool in proteomics research.[1][4] Understanding the gene and protein sequences of **chymotrypsin** is fundamental for elucidating its function, regulation, and involvement in pathological conditions, making it a subject of interest for drug development.[5][6]

Chymotrypsin Gene and Protein Architecture

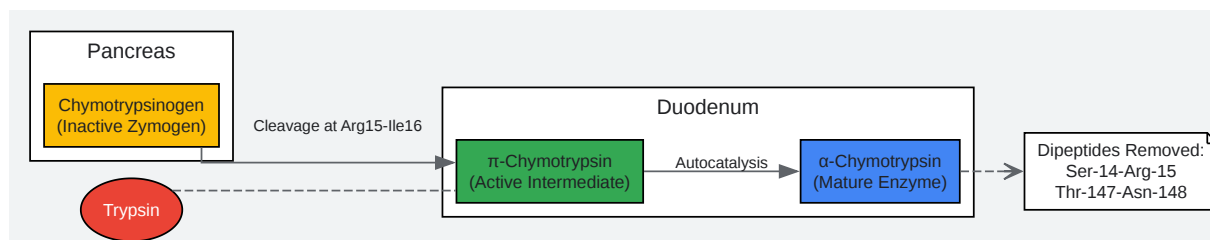
Chymotrypsin is encoded by genes that belong to the PA clan of proteases, which is highly represented in eukaryotes.[7][8] The primary product of gene expression is the zymogen **chymotrypsinogen**, a single polypeptide chain of 245 amino acids.[2] Activation into the mature enzyme, α -**chymotrypsin**, is a multi-step process initiated by trypsin.[1][2]

Key Gene and Protein Information (Human **Chymotrypsin C**)

Feature	Description	Reference
Gene Name	Chymotrypsin C	[UniProt: Q99859]
Gene Symbol	CTRC	[UniProt: Q99859]
Chromosomal Location	1p36.21	[UniProt: Q99859]
UniProt ID	Q99859	[UniProt: Q99859]
Protein Length	268 amino acids (including signal peptide)	[UniProt: Q99859]
Catalytic Triad	His-57, Asp-102, Ser-195 (chymotrypsinogen numbering)	[7][8]

Zymogen Activation

The activation of **chymotrypsinogen** is a critical physiological process that ensures proteolytic activity is confined to the appropriate location, the duodenum.[2] This process is initiated by trypsin, another digestive protease, which cleaves the peptide bond between Arginine-15 and Isoleucine-16.[1][2][9][10] This initial cleavage produces the transiently active intermediate, π -**chymotrypsin**. [1][2] Subsequently, π -**chymotrypsin** molecules act on each other, excising two dipeptides (Ser-14–Arg-15 and Thr-147–Asn-148) to yield the stable and fully active α -**chymotrypsin**. [1][2] This final form consists of three polypeptide chains linked by disulfide bonds.[1] The newly formed N-terminus of Isoleucine-16 moves to form a salt bridge with Aspartate-194, a conformational change that is crucial for forming the substrate-binding pocket and the oxyanion hole, essential components of the active site.[1][9]



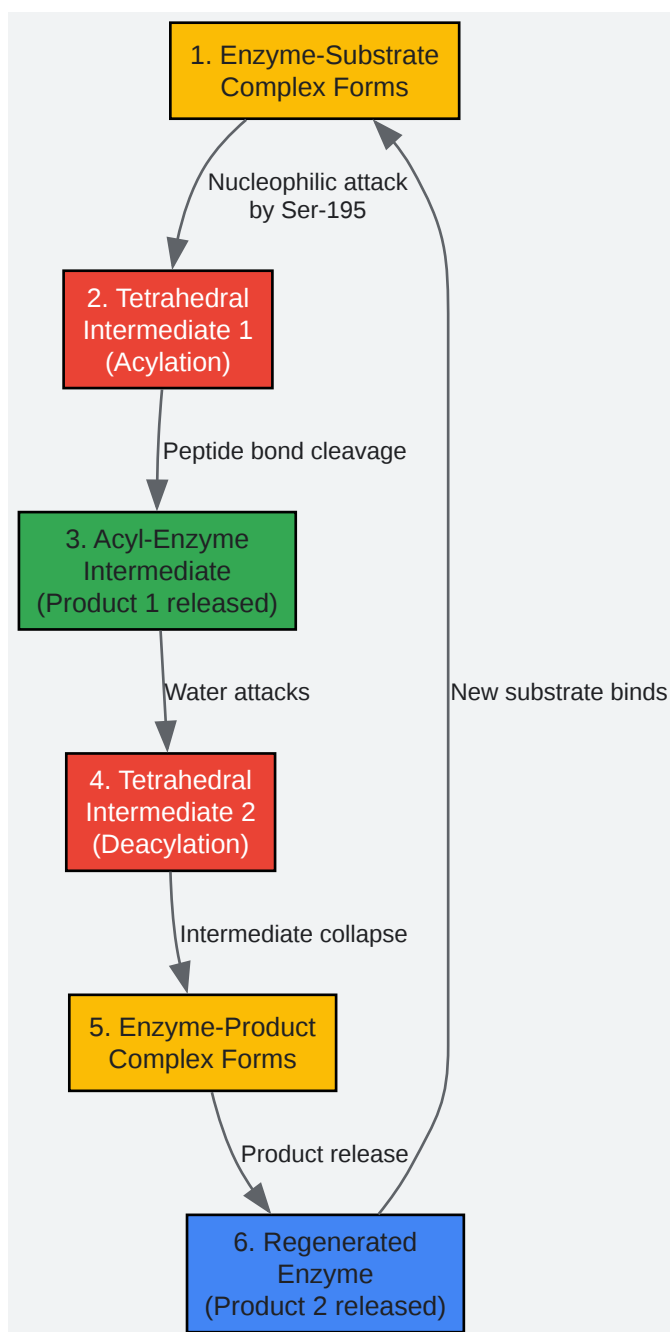
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Activation cascade of **chymotrypsinogen**.

The Catalytic Mechanism

Chymotrypsin employs a classic catalytic triad of Serine-195, Histidine-57, and Aspartate-102 to hydrolyze peptide bonds.[11][12] The mechanism is a two-step process known as ping-pong catalysis.[3][11]

- **Acylation Phase:** The His-57 residue, acting as a general base, abstracts a proton from Ser-195, enhancing its nucleophilicity. The activated Ser-195 attacks the carbonyl carbon of the substrate's scissile peptide bond, forming a tetrahedral intermediate. This unstable intermediate is stabilized by hydrogen bonds from the "oxyanion hole". The intermediate then collapses, breaking the peptide bond and releasing the C-terminal portion of the substrate, while the N-terminal portion remains covalently attached to the enzyme, forming an acyl-enzyme intermediate.[11][12][13]
- **Deacylation Phase:** A water molecule enters the active site. His-57 now acts as a general acid, donating a proton to the water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.[11] This forms a second tetrahedral intermediate, which subsequently collapses, releasing the N-terminal portion of the substrate and regenerating the active enzyme.[11][13]



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The ping-pong catalytic mechanism of **chymotrypsin**.

Gene and Protein Sequence Analysis

The analysis of **chymotrypsin** sequences is crucial for understanding its evolutionary relationships, structure-function dynamics, and substrate specificity.^{[14][15]}

Data Acquisition and Homology Search

Gene and protein sequences for **chymotrypsin** can be retrieved from public databases such as the National Center for Biotechnology Information (NCBI) and UniProt. Homology searches, typically performed using the Basic Local Alignment Search Tool (BLAST), are essential for identifying related **chymotrypsin** sequences across different species.

Sequence Alignment and Phylogenetic Analysis

Multiple Sequence Alignment (MSA) is used to align **chymotrypsin** sequences from various species, revealing conserved regions and divergent positions.^[15] These alignments are fundamental for identifying key functional residues, such as the catalytic triad, and for constructing phylogenetic trees.^{[15][16]} Phylogenetic analysis helps to infer the evolutionary history and functional divergence of the **chymotrypsin** family.^{[16][17]}

Substrate Specificity

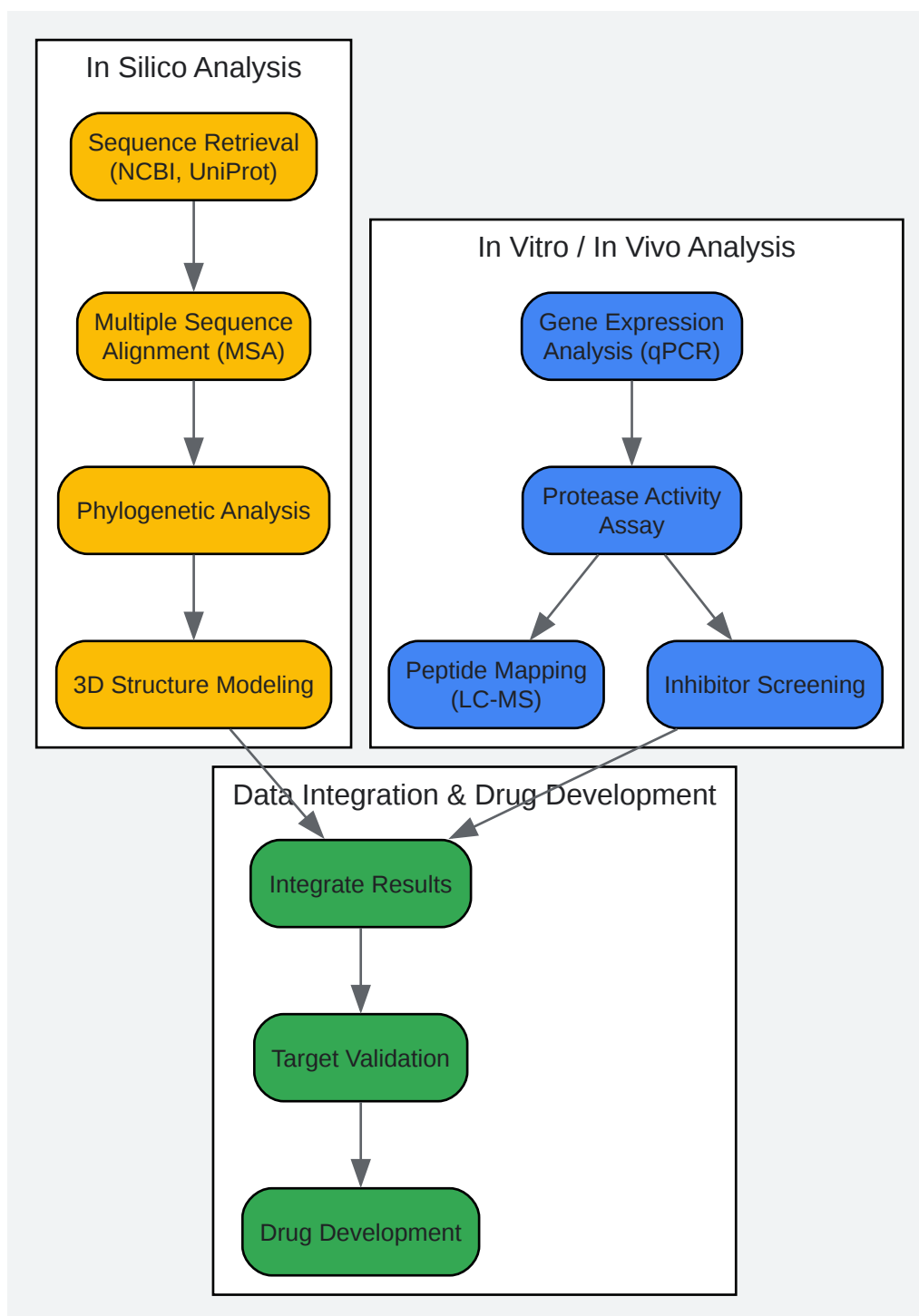
Chymotrypsin's preference for cleaving after large, hydrophobic residues is determined by its S1 binding pocket.^{[1][12]} This pocket is hydrophobic and spacious, allowing it to accommodate aromatic side chains.^{[1][3]} In contrast, related proteases like trypsin have a negatively charged residue (Asp-189) at the bottom of the S1 pocket, which attracts positively charged residues like lysine and arginine.^{[12][13]}

Table of **Chymotrypsin** Cleavage Specificity

Primary Cleavage Sites (P1 Position)	Secondary Cleavage Sites	Reference
Tryptophan (Trp)	Leucine (Leu)	^{[1][18]}
Tyrosine (Tyr)	Methionine (Met)	^{[1][18]}
Phenylalanine (Phe)	Alanine (Ala)	^{[1][18]}

Experimental Protocols

This section provides detailed methodologies for the analysis of **chymotrypsin**.



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General workflow for **chymotrypsin** analysis.

Protocol: In Silico Phylogenetic Analysis

- Sequence Retrieval: Obtain **chymotrypsin** protein sequences from the NCBI Protein database or UniProt for a range of species.
- Multiple Sequence Alignment (MSA): Use a tool like Clustal Omega or MUSCLE to align the retrieved sequences. This step is critical for identifying homologous positions.[\[15\]](#)
- Phylogenetic Tree Construction: Input the alignment file into a program like MEGA-X or PhyML. Select a substitution model (e.g., JTT, WAG) and a tree-building method (e.g., Maximum Likelihood, Neighbor-Joining).[\[17\]](#)
- Tree Validation: Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree branches.[\[16\]](#)
- Visualization and Interpretation: Visualize the resulting phylogenetic tree to infer evolutionary relationships among the **chymotrypsin** orthologs.[\[16\]](#)

Protocol: In Vitro Chymotrypsin Activity Assay

This protocol is based on the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which results in an increase in absorbance at 256 nm.[\[19\]](#)[\[20\]](#)

- Reagent Preparation:
 - Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8.
 - Substrate Stock (BTEE): Prepare a 1.18 mM solution of BTEE in a 2:1 methanol/water mixture.[\[19\]](#)
 - Enzyme Solution: Prepare a solution of α -**chymotrypsin** (e.g., 10-30 μ g/mL) in 1 mM HCl immediately before use.[\[20\]](#)
- Assay Procedure:
 - Set a spectrophotometer to 256 nm and maintain the temperature at 25°C.[\[19\]](#)[\[20\]](#)
 - In a 3 mL cuvette, combine 1.4 mL of Assay Buffer and 1.5 mL of BTEE substrate solution.
 - Equilibrate the mixture to 25°C for 5 minutes and measure the blank rate.[\[20\]](#)

- Initiate the reaction by adding 0.1 mL of the enzyme solution.[19][20]
- Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.
- Data Analysis:
 - Calculate the rate of change in absorbance per minute ($\Delta A_{256}/\text{min}$) from the linear portion of the curve.[19]
 - Use the molar extinction coefficient of BTEE ($0.964 \text{ M}^{-1}\text{cm}^{-1}$) to calculate the enzyme activity in units, where one unit hydrolyzes 1.0 μmole of BTEE per minute.[19]

Protocol: Protein Digestion for Peptide Mapping

Chymotrypsin is a valuable alternative to trypsin for peptide mapping, especially for hydrophobic proteins or to achieve higher sequence coverage.[4][18][21]

- Protein Preparation:
 - Solubilize and denature the target protein in a buffer such as 6 M urea or guanidine-HCl. [22]
 - Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 50-60°C for 20 minutes.[22]
 - Alkylation: Alkylate the reduced cysteines by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 15 minutes.[22]
- Digestion:
 - Dilute the sample to reduce the denaturant concentration to below 1 M.[22]
 - Add sequencing-grade **chymotrypsin** at a protease-to-protein ratio of 1:20 to 1:50 (w/w). [21][22]
 - Incubate the reaction for 2-18 hours at 25°C or 3 hours at 37°C.[21][22]

- Sample Cleanup and Analysis:
 - Stop the digestion by adding an acid like trifluoroacetic acid (TFA).[21][22]
 - Desalt the resulting peptide mixture using a C18 ZipTip or similar solid-phase extraction method.
 - Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS).[4]

Role in Health, Disease, and Drug Development

Chymotrypsin's primary role is in protein digestion.[1] However, dysregulation of its activity or gene variants can be associated with disease. Loss-of-function variants in the CTSC gene are recognized as risk factors for chronic pancreatitis.[23][24] These variants can impair the protective mechanism by which CTSC degrades trypsinogen, leading to premature and excessive trypsin activation within the pancreas.[23]

In the pharmaceutical industry, **chymotrypsin** has therapeutic applications. Due to its anti-inflammatory, anti-edematous, and fibrinolytic properties, it is used in combination with trypsin to facilitate the healing of traumatic and surgical injuries.[25] Furthermore, as a member of the broader serine protease family, which is implicated in conditions ranging from cancer to viral infections, **chymotrypsin** serves as a model for studying protease function and for developing targeted protease inhibitors.[5][26][27]

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- To cite this document: BenchChem. [chymotrypsin gene and protein sequence analysis]. BenchChem, [2025]. [Online PDF]. Available at:

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